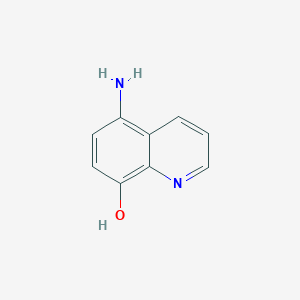

5-Aminoquinolin-8-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Aminoquinolin-8-ol derivatives often involves multi-step processes that yield a variety of substituted compounds. For example, the synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives, including those with amino groups, involve starting from basic quinoline scaffolds to generate compounds with diverse functionalities. This process may include reactions such as N-acylation, C5-H halogenation, and the formation of metalloquinolates which exhibit specific absorption and emission spectra indicative of successful chelation with metal ions (Li & Xu, 2008).

Molecular Structure Analysis

The molecular structure of 5-Aminoquinolin-8-ol and its derivatives is crucial for their chemical behavior and reactivity. Advanced techniques such as X-ray diffraction studies have been employed to elucidate the structure of complexes formed by 8-aminoquinoline with metals such as Zn, Cd, and Hg, revealing interactions like C–H–π and π–π, which contribute to their photoluminescence properties at room temperature (Paira et al., 2007).

Chemical Reactions and Properties

5-Aminoquinolin-8-ol undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, copper-catalyzed one-pot N-acylation and C5-H halogenation demonstrate the compound's ability to participate in domino reactions, leading to the synthesis of 5-halogenated N-acyl quinolines. Such reactions underscore the utility of acyl halides as donors of both acyl and halide atoms in the synthesis of halogenated quinolines (Dua et al., 2018).

Physical Properties Analysis

The physical properties of 5-Aminoquinolin-8-ol derivatives, such as fluorescence and phosphorescence, are significantly influenced by their molecular structure and the medium in which they are studied. Schulman and Sanders (1971) observed that 5- and 8-aminoquinoline fluoresce in low dielectric media and exhibit phosphorescence upon being doubly protonated, indicating the impact of molecular state and environmental factors on their photophysical properties (Schulman & Sanders, 1971).

Chemical Properties Analysis

The chemical properties of 5-Aminoquinolin-8-ol derivatives are diverse and can be tailored through functionalization. For example, the synthesis of C5-sulfenylated 8-aminoquinolines showcases the compound's capacity for undergoing copper-catalyzed sulfenylation, leading to derivatives with a free NH2 group that could be useful for further chemical modifications. This process highlights the chemical versatility and potential for creating a wide array of functionalized quinolines (Yu et al., 2018).

Applications De Recherche Scientifique

Malaria Treatment and Prophylaxis :

- 5-Aminoquinolin-8-ol derivatives, specifically 8-aminoquinolines like primaquine and tafenoquine, are significant in treating and preventing malaria. These compounds have shown effectiveness against both blood and liver stages of the malaria parasite. They are also used in the prevention of relapse in Plasmodium vivax and P. ovale infections (Baird, 2019).

Anti-Corrosion Applications :

- Derivatives of 5-Aminoquinolin-8-ol, such as 5-((aminooxy) methyl) quinolin-8-ol (AMQN), show potential as corrosion inhibitors for metals like carbon steel in acidic environments (Rouifi et al., 2020).

Chemosensing for Metal Ions :

- Compounds derived from 5-Aminoquinolin-8-ol can act as chemosensors for metal ions like Mg2+, Zn2+, and Co2+, demonstrating potential applications in environmental monitoring and metallurgical processes (Li et al., 2014).

Fluorescence and Phosphorescence Studies :

- The fluorescence and phosphorescence properties of 5- and 8-aminoquinolines have been studied, indicating their potential use in analytical chemistry for sensing and imaging applications (Schulman & Sanders, 1971).

Inhibition of Monoamine Oxidase :

- 5-Phenoxy 8-aminoquinoline analogs are potent inhibitors of monoamine oxidases (MAO), which is significant in understanding the metabolism of these compounds and in the development of new drugs for neurological disorders (Chaurasiya et al., 2012).

Antimicrobial and Antiparasitic Activities :

- Various derivatives of 8-aminoquinoline exhibit antimicrobial and antiparasitic activities, showing promise for the development of new therapeutic agents for infectious diseases (Phopin et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEUKNRKEYICTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328975 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoquinolin-8-ol | |

CAS RN |

13207-66-4 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

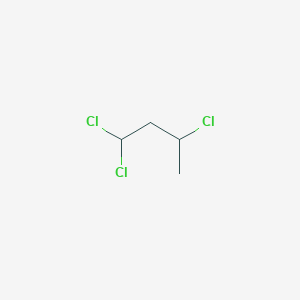

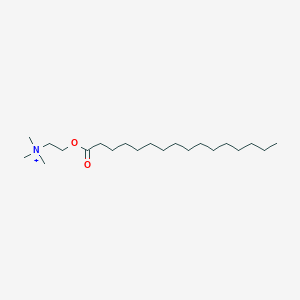

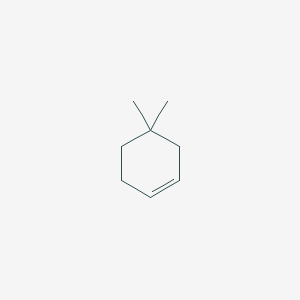

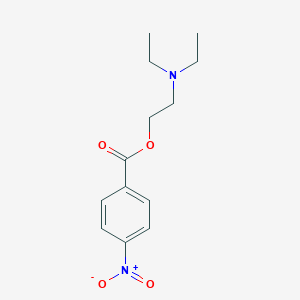

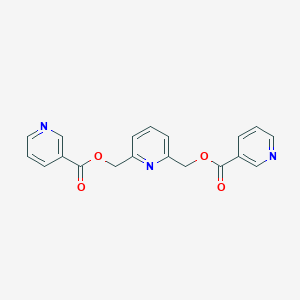

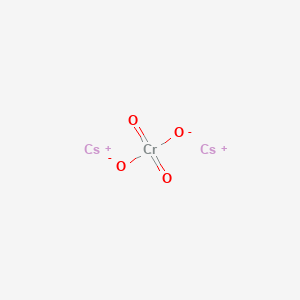

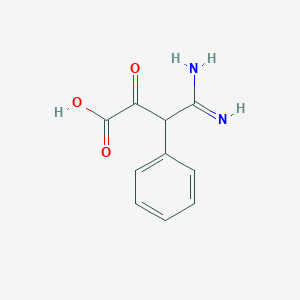

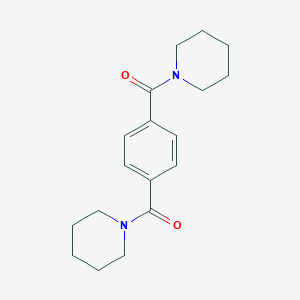

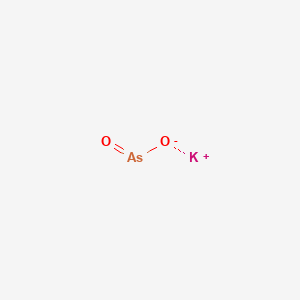

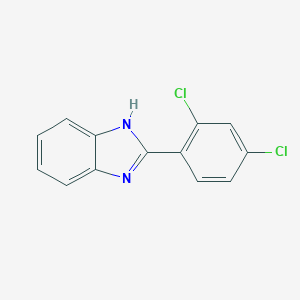

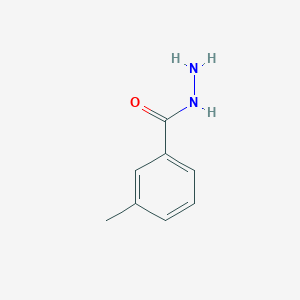

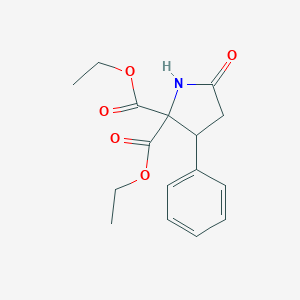

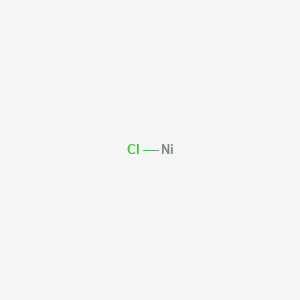

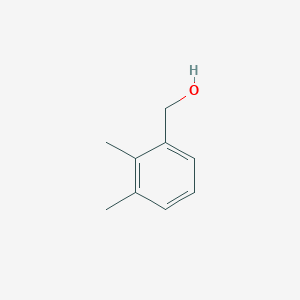

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.